
5,7-Dimethyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl-4H-1-benzopyran-4-one: is a chemical compound belonging to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-4H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-hydroxyacetophenone and acetone in the presence of a base such as sodium hydroxide . The reaction proceeds through an aldol condensation followed by cyclization to form the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding quinones.
Reduction: Reduction reactions using agents like can convert the compound into dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using or in the presence of a catalyst like .
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated benzopyrans.
Wissenschaftliche Forschungsanwendungen
5,7-Dimethyl-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including and properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of and .
Industry: Utilized in the development of , , and .
Wirkmechanismus
The mechanism of action of 5,7-Dimethyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with and involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways such as the pathway, which is crucial for cellular defense against oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,7-Dihydroxy-2,6-dimethyl-4H-1-benzopyran-4-one
- 5,7-Dimethoxy-2-phenyl-4H-1-benzopyran-4-one
- 5,7-Dihydroxy-2,8-dimethyl-4H-1-benzopyran-4-one
Highlighting Uniqueness
5,7-Dimethyl-4H-1-benzopyran-4-one is unique due to its specific methyl substitutions at positions 5 and 7, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.
Eigenschaften
CAS-Nummer |
67029-85-0 |
|---|---|
Molekularformel |
C11H10O2 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
5,7-dimethylchromen-4-one |
InChI |
InChI=1S/C11H10O2/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h3-6H,1-2H3 |
InChI-Schlüssel |
FWVRNMAQCWSFML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=O)C=COC2=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


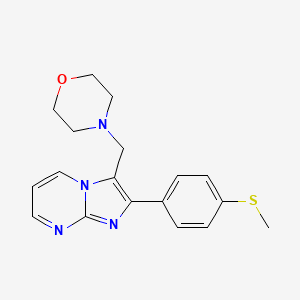
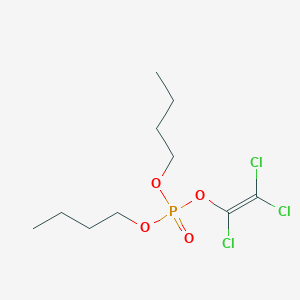
![(3S)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14150088.png)
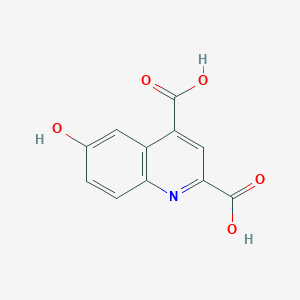
![7'-chloro-2'-(4-methoxyphenyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14150099.png)
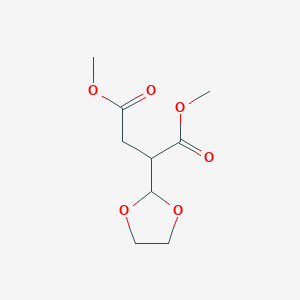
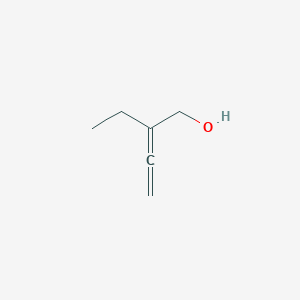
![5,8-Dibromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14150107.png)

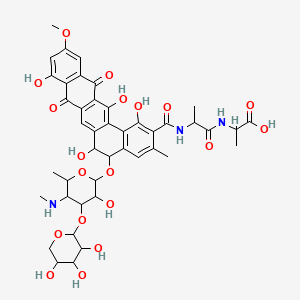
![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150116.png)
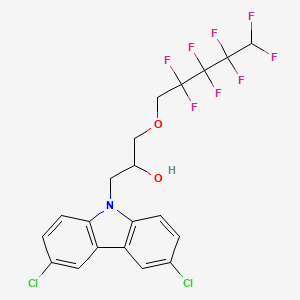

![N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine](/img/structure/B14150131.png)
